Pent-2-ene-1-thiol

Thiol-ene photopolymerization Resin formulation stability 3D printing materials

Pent-2-ene-1-thiol (CAS 89222-68-4) is an unsaturated secondary thiol with the molecular formula C5H10S and a molecular weight of 102.20 g/mol. The compound features both a terminal thiol (-SH) group and an internal carbon-carbon double bond, classifying it as a dual-functional monomer capable of participating in thiol-ene click chemistry as well as undergoing typical alkene addition reactions.

Molecular Formula C5H10S
Molecular Weight 102.20 g/mol
Cat. No. B13536634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePent-2-ene-1-thiol
Molecular FormulaC5H10S
Molecular Weight102.20 g/mol
Structural Identifiers
SMILESCCC=CCS
InChIInChI=1S/C5H10S/c1-2-3-4-5-6/h3-4,6H,2,5H2,1H3/b4-3+
InChIKeyYOTUISMXINCMRE-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pent-2-ene-1-thiol: A Dual-Functional Secondary Alkenethiol for Controlled Thiol-Ene Polymerization and Stereoselective Applications


Pent-2-ene-1-thiol (CAS 89222-68-4) is an unsaturated secondary thiol with the molecular formula C5H10S and a molecular weight of 102.20 g/mol . The compound features both a terminal thiol (-SH) group and an internal carbon-carbon double bond, classifying it as a dual-functional monomer capable of participating in thiol-ene click chemistry as well as undergoing typical alkene addition reactions [1]. Its secondary thiol character, defined by the sulfur atom being attached to a carbon that is itself bonded to two other carbons, imparts distinct kinetic and stability profiles compared to primary thiol analogs [2].

Pent-2-ene-1-thiol: Why Saturated or Primary Thiol Substitution Compromises Performance and Predictability


Substituting pent-2-ene-1-thiol with a saturated primary thiol such as pentane-1-thiol or an alternative secondary thiol lacking the internal alkene group introduces fundamental changes in reaction kinetics, shelf stability, and physicochemical properties that directly impact material performance and process reliability. The secondary thiol structure of pent-2-ene-1-thiol yields up to a 10-fold reduction in polymerization rate relative to primary thiols but simultaneously confers approximately 100-fold longer resin shelf stability, a critical trade-off for industrial formulations [1]. Furthermore, the presence of the internal double bond enables dual reactivity through both thiol-ene addition and alkene functionalization pathways, a capability absent in fully saturated thiols, while the (Z)-stereoisomer exhibits a 1.7-fold higher radical reaction rate coefficient compared to the (E)-isomer, demonstrating that stereochemical identity is non-interchangeable [2]. Finally, the compound's lower LogP (1.88) and higher polar surface area (38.8 Ų) compared to pentane-1-thiol (LogP ~2.5–2.8, PSA 0 Ų) alter solubility and membrane partitioning behavior in ways that cannot be replicated by saturated analogs [3].

Pent-2-ene-1-thiol: Quantitative Differentiation Against Primary and Saturated Thiol Comparators


Secondary Thiol Architecture Enables 100-Fold Shelf Stability Improvement at the Cost of 10-Fold Polymerization Rate Reduction

In radical thiol-ene polymerization systems, secondary thiols such as pent-2-ene-1-thiol exhibit markedly slower polymerization kinetics compared to primary thiols but offer dramatically enhanced shelf stability. A systematic study of 1°, 2°, and 3° thiol substitution effects demonstrated that polymerization rate decreases by up to 10-fold as thiol substitution changes from primary to secondary [1]. Conversely, resin shelf stability experiments using rheometry showed that secondary thiol formulations remained stable for up to 100 times longer than their primary thiol counterparts before exhibiting viscosity increases indicative of premature gelation [1].

Thiol-ene photopolymerization Resin formulation stability 3D printing materials

Stereochemical Identity Matters: (Z)-Pent-2-ene Exhibits 1.7-Fold Higher NO3 Radical Reactivity Than (E)-Isomer

The stereoisomeric configuration of pent-2-ene-1-thiol significantly influences its reactivity toward radical species. Kinetic experiments conducted at room temperature and atmospheric pressure using a relative-rate technique with GC-FID analysis determined rate coefficients for reactions of nitrate radicals (NO3) with (Z)-pent-2-ene and (E)-pent-2-ene to be (6.55 ± 0.78) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ and (3.78 ± 0.45) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹, respectively [1]. The resulting cis-trans (Z-E) effect yields a rate coefficient ratio of approximately 1.7, a surprisingly large stereochemical influence attributed to electronic and steric factors [1].

Atmospheric chemistry Stereoselective reactivity Radical reaction kinetics

Lower LogP (1.88) and Higher PSA (38.8 Ų) Differentiate Pent-2-ene-1-thiol from Saturated Primary Thiol Analogs

Physicochemical property data reveal substantial differences between pent-2-ene-1-thiol and its saturated primary thiol analog pentane-1-thiol. Pent-2-ene-1-thiol exhibits a calculated LogP of 1.88 and a polar surface area (PSA) of 38.8 Ų [1]. In contrast, pentane-1-thiol (1-pentanethiol) has a LogP ranging from 2.11 to 2.84 across various calculation methods and a PSA of 0.0 Ų [2][3]. The lower LogP indicates reduced lipophilicity and greater aqueous compatibility, while the non-zero PSA reflects the polar character conferred by the conjugated double bond adjacent to the thiol-bearing carbon.

Lipophilicity Polar surface area ADME property prediction

Dual-Functional Monomer Architecture Enables Concurrent Thiol-Ene and Alkene Addition Pathways

Unlike saturated thiols such as pentane-1-thiol or 2-pentanethiol, pent-2-ene-1-thiol contains both a reactive thiol (-SH) group and an internal carbon-carbon double bond within the same molecule. This dual functionality enables the compound to serve simultaneously as a thiol donor in thiol-ene reactions and as an ene acceptor for thiol addition or other alkene transformations [1]. In UV-curable resin applications, this structural feature supports fast polymerization kinetics, with reported conversions of 90% achieved in less than 10 minutes under UV irradiation [2]. Saturated thiols lack the ene functionality entirely, precluding their use in dual-cure or self-polymerizing network formulations.

Thiol-ene click chemistry Dual-cure polymer networks Functional monomer design

Pent-2-ene-1-thiol: Optimized Application Scenarios Derived from Quantitative Differentiation Evidence


Long-Pot-Life UV-Curable Resins for Additive Manufacturing

Formulators seeking extended resin shelf stability for vat photopolymerization or digital light processing (DLP) 3D printing should select pent-2-ene-1-thiol over primary thiol alternatives. The secondary thiol architecture confers up to 100-fold longer storage stability without premature gelation, as demonstrated by rheometric viscosity monitoring [1]. This enables bulk resin preparation, reduced material discard, and consistent print fidelity over extended production runs. The slower polymerization kinetics can be compensated by adjusting photoinitiator loading or light intensity, providing a tunable processing window not available with primary thiol monomers.

Stereoselective Synthesis and Chiral Material Design

For applications requiring stereochemically defined reactivity—such as asymmetric polymer synthesis, chiral stationary phase preparation, or mechanistic studies of radical addition—explicit specification of (Z)- or (E)-pent-2-ene-1-thiol is essential. The 1.7-fold difference in rate coefficients between stereoisomers for reactions with radical species directly impacts reaction kinetics and product distributions [2]. Procurement of the correct stereoisomer ensures reproducible outcomes in kinetic studies and enables precise control over polymer network architecture and material properties.

Dual-Cure Polymer Network Formulations

Pent-2-ene-1-thiol's unique dual-functional architecture—containing both a thiol and an internal alkene—enables the design of interpenetrating polymer networks (IPNs) and dual-cure systems where radical thiol-ene polymerization is combined with cationic or thermal curing of the residual alkene functionality [3]. This capability is inaccessible with saturated monofunctional thiols such as pentane-1-thiol or 2-pentanethiol. The 90% conversion achieved within 10 minutes under UV irradiation [4] provides rapid initial network formation, while the pendant alkene groups allow for post-cure functionalization or property tuning.

Low-Lipophilicity Thiol Probe for Biological and Environmental Studies

Investigators requiring a thiol-containing probe with reduced membrane partitioning and enhanced aqueous compatibility should select pent-2-ene-1-thiol over saturated primary thiols. Its LogP of 1.88 (ΔLogP ≈ -0.2 to -1.0 versus pentane-1-thiol) and non-zero PSA of 38.8 Ų [5][6] alter distribution behavior in biphasic systems, biological membranes, and chromatographic separations. These property differences are critical for consistent performance in environmental fate studies, cell-based assays, and analytical method development where lipophilicity governs experimental outcomes.

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